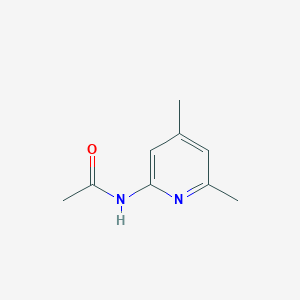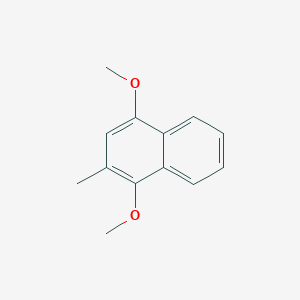
2-Imidazolin-5-one, 4-benzylidene-2-phenyl-
Descripción general
Descripción
2-Imidazolin-5-one, 4-benzylidene-2-phenyl- is a heterocyclic compound that belongs to the imidazoline family This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- typically involves the condensation of Schiff bases with 2-oxazolin-5-ones. This reaction is carried out in glacial acetic acid containing freshly fused sodium acetate. The reaction conditions favor the simultaneous introduction of arylidene and amino moieties, resulting in the formation of the desired imidazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to shorter reaction times and higher product yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolin-5-one, 4-benzylidene-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazolones, which can have different functional groups attached to the imidazoline ring. These products can exhibit diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Imidazolin-5-one, 4-benzylidene-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- include other imidazoline derivatives, such as:
- 2-Imidazolin-5-one, 4-methyl-2-phenyl-
- 2-Imidazolin-5-one, 4-ethyl-2-phenyl-
- 2-Imidazolin-5-one, 4-benzylidene-2-methyl-
Uniqueness
What sets 2-Imidazolin-5-one, 4-benzylidene-2-phenyl- apart from similar compounds is the presence of both benzylidene and phenyl groups. These groups confer unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(4Z)-4-benzylidene-2-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-14(11-12-7-3-1-4-8-12)17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWZYGYMVASGLF-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174727 | |
| Record name | (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53949-14-7 | |
| Record name | (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-3,5-Dihydro-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)
![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)


![1H-Imidazo[4,5-g]quinazoline](/img/structure/B3353309.png)









